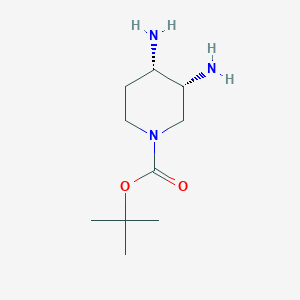
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl piperidine-1-carboxylate and appropriate amine sources.
Reaction Conditions: The reaction conditions often include the use of protecting groups to ensure selective functionalization. Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as tetrahydrofuran or dichloromethane.
Purification: The final product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often employing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or imines.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of bases.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and natural products.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a key intermediate in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as an enzyme inhibitor or receptor ligand, modulating biological pathways and exerting therapeutic effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,4-diaminopyrrolidine-1-carboxylate
- tert-Butyl 4-aminopiperidine-1-carboxylate
- tert-Butyl 3-aminopiperidine-1-carboxylate
Uniqueness
(3R,4S)-rel-tert-Butyl 3,4-diaminopiperidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications in research and industry.
Properties
CAS No. |
480450-36-0 |
|---|---|
Molecular Formula |
C10H21N3O2 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3,4-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-4-7(11)8(12)6-13/h7-8H,4-6,11-12H2,1-3H3 |
InChI Key |
UJLDFDMDAGJZSV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)N |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















